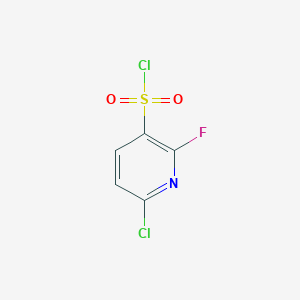
6-Chlor-2-fluorpyridine-3-sulfonylchlorid
Übersicht
Beschreibung
6-Chloro-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.04 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and fluorine atoms, making it a halogenated pyridine derivative. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-fluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
The mode of action of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by amines, alcohols, and thiols. This results in the formation of sulfonamides, sulfonate esters, and sulfonate thioesters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and stability .
Biochemische Analyse
Biochemical Properties
6-Chloro-2-fluoropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls. This reactivity allows 6-Chloro-2-fluoropyridine-3-sulfonyl chloride to modify proteins and enzymes, potentially altering their function. For example, it can inhibit enzyme activity by covalently modifying the active site or by cross-linking enzyme subunits .
Cellular Effects
6-Chloro-2-fluoropyridine-3-sulfonyl chloride has various effects on different types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit key signaling proteins, leading to altered cell signaling pathways and changes in gene expression. Additionally, 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can affect cellular metabolism by modifying enzymes involved in metabolic pathways, potentially leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride involves its ability to form covalent bonds with biomolecules. The sulfonyl chloride group reacts with nucleophilic groups on proteins and enzymes, leading to covalent modification. This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can influence gene expression by modifying transcription factors or other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles. Long-term studies have shown that 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can have lasting effects on cellular function, including sustained enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to targeted effects. At high doses, 6-Chloro-2-fluoropyridine-3-sulfonyl chloride can cause toxic or adverse effects, including widespread protein modification and enzyme inhibition. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical or cellular effect .
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 6-chloro-2-fluoropyridine with sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. These methods often include continuous flow processes and advanced purification techniques to produce high-purity 6-Chloro-2-fluoropyridine-3-sulfonyl chloride suitable for various applications.
Analyse Chemischer Reaktionen
6-Chloro-2-fluoropyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include bases (e.g., triethylamine), catalysts (e.g., palladium catalysts for coupling reactions), and solvents (e.g., dichloromethane, toluene). The major products formed depend on the specific reaction conditions and the nucleophiles or coupling partners used.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-fluoropyridine-3-sulfonyl chloride can be compared with other halogenated pyridine derivatives, such as:
6-Chloro-2-fluoropyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
2-Chloro-6-fluoropyridine-3-sulfonyl chloride: Similar structure but with different positioning of the chlorine and fluorine atoms, which can affect its reactivity and applications.
3-Chloro-6-fluoropyridine-2-sulfonyl chloride:
The uniqueness of 6-Chloro-2-fluoropyridine-3-sulfonyl chloride lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for particular synthetic and research applications.
Eigenschaften
IUPAC Name |
6-chloro-2-fluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-4-2-1-3(5(8)9-4)12(7,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQJXIKKKPABMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




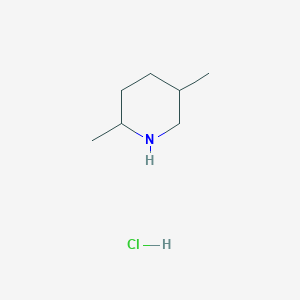
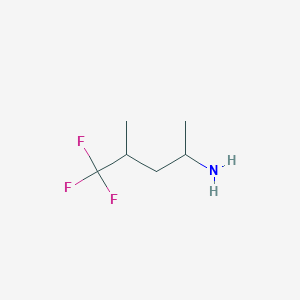
![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)
![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)
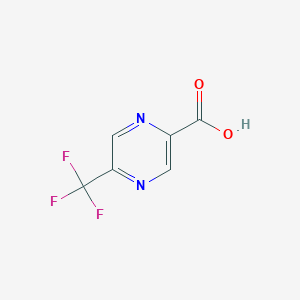
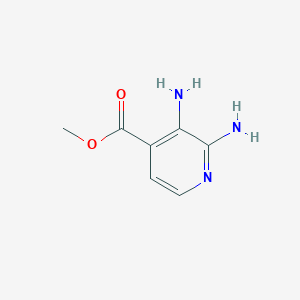

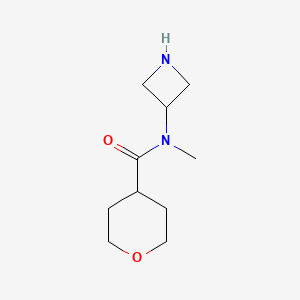
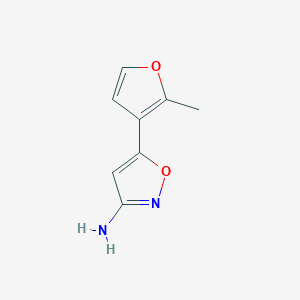
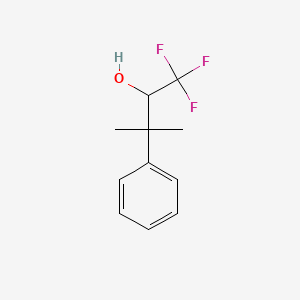
![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)
